molecular formula C19H15Cl2N5O2 B2988963 N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1357833-48-7

N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2988963
CAS No.: 1357833-48-7
M. Wt: 416.26
InChI Key: YWSRPBDVBAUHIA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, which is then chlorinated to produce 2,3-dichloroquinoxaline. This intermediate is further reacted with 1-ethyl-4-oxo-4H,5H-[1,2,4]triazole to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which plays a role in tumor growth and metastasis. The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit the A2B adenosine receptor and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O2/c1-2-16-23-24-18-19(28)25(14-5-3-4-6-15(14)26(16)18)10-17(27)22-13-9-11(20)7-8-12(13)21/h3-9H,2,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSRPBDVBAUHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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